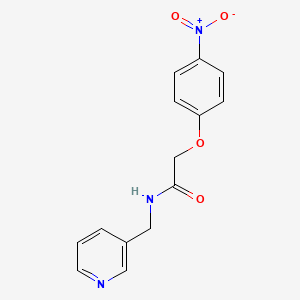

![molecular formula C19H17ClN4O3S B5856495 4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

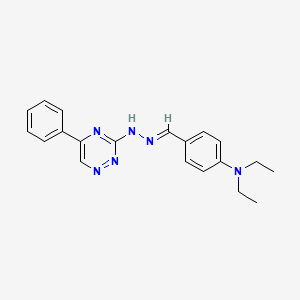

The synthesis of derivatives similar to 4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves reactions such as aromatic nucleophilic substitution and subsequent modifications to introduce specific functional groups. For example, derivatives have been synthesized by reacting isatin derivatives with sulfadimidine, highlighting the versatility of synthetic routes for such compounds (Selvam et al., 2001).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, 1H NMR) are pivotal in confirming the molecular structure of such compounds. The crystal structure analysis of similar compounds has led to the discovery of new classes that exhibit unique packing and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Li et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves interactions with biological targets, such as enzymes or receptors, indicating their potential as pharmacological agents. The covalent binding to specific amino acids within protein targets is a critical aspect of their mechanism of action, as seen in PPARdelta antagonists (Shearer et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form can significantly affect the compound's application in drug formulation and materials science. The solubility in various solvents and thermal properties are particularly relevant for processing and application purposes, as demonstrated in studies on similar polyamide materials (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under physiological conditions, and interactions with biological molecules, are essential for the development of therapeutic agents. The design and evaluation of derivatives for specific biological activities necessitate a detailed understanding of these chemical properties (Zhou et al., 2008).

Zukünftige Richtungen

The study of novel benzamide and pyrimidine derivatives is a promising area of research, given the wide range of biological activities these compounds can have. Future research could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties in more detail .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit certain enzymes

Mode of Action

It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . The exact interaction and resulting changes would depend on the specific target.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in cell proliferation . The downstream effects would depend on the specific pathway and target.

Result of Action

Similar compounds have been reported to have antiproliferative activity against cancer cell lines . The exact effects would depend on the specific target and mode of action.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTMFJXOSYKARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)

![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)

![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)

![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)

![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)